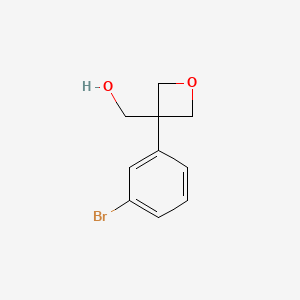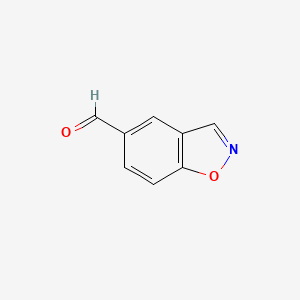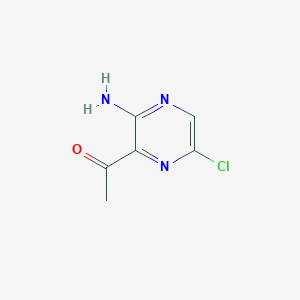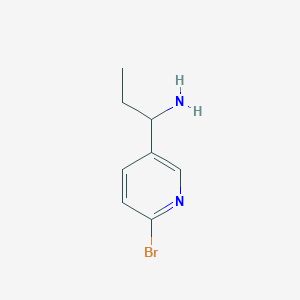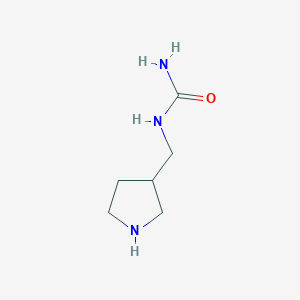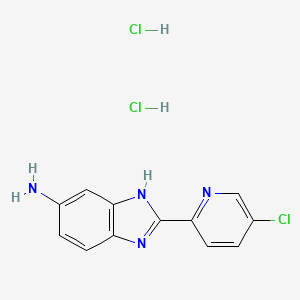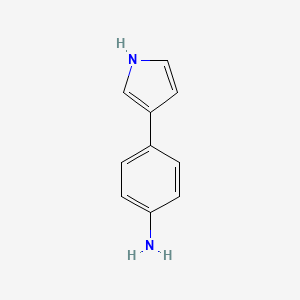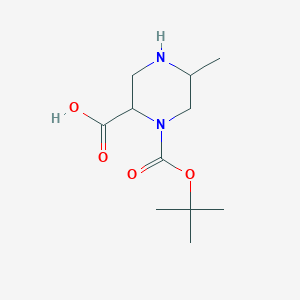
1-tert-ブトキシカルボニル-5-メチルピペラジン-2-カルボン酸
説明
The compound “1-Tert-butoxycarbonyl-5-methyl-piperazine-2-carboxylic acid” is a derivative of piperazine, which is a common structural motif in many pharmaceuticals and agrochemicals . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of this compound involves the addition of the Boc group to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The Boc group is attached to one of the nitrogen atoms, and a carboxylic acid group is attached to one of the carbon atoms in the ring .Chemical Reactions Analysis
The Boc group can be removed from the compound with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .科学的研究の応用
ピペラジン誘導体の合成
この化合物は、一連の(m-フェノキシ)フェニル置換ピペラジン誘導体の調製に使用されます。 これらの誘導体は、潜在的な医薬品など、さまざまな用途があります .
ポリマー合成における終止剤
これは、リビングカチオン性開環重合によるα、β-ポリ(2-オキサゾリン)リポポリマーの合成における終止工程として機能します .
モノ置換ピペラジンの合成
この化合物は、モノ置換ピペラジンの合成に関与しており、これはインダゾールDNAジャイレース阻害剤の生成において重要です。 これらの阻害剤は、新しい抗生物質の開発において重要になる可能性があります .
有機合成における保護基
この化合物から得られるtert-ブトキシカルボニル(BOC)基は、アミンに対する有機合成における保護基として広く使用されています .
二重阻害剤の合成
これは、インドールアミン-2,3-ジオキシゲナーゼ1(IDO1)とDNAポリメラーゼガンマの二重阻害剤として作用する分子の合成にも使用されます。 このような阻害剤は、がん治療における潜在的な治療用途を持っています .
複雑な分子の中間体
この化合物は、科学研究に使用されるさまざまなシグマアルドリッチ製品に見られるような、より複雑な分子の合成における中間体として役立ちます .
将来の方向性
作用機序
Target of Action
The primary target of 1-Tert-butoxycarbonyl-5-methyl-piperazine-2-carboxylic acid (hereafter referred to as the compound) is amines . The compound is used as a protecting group in organic synthesis, specifically for amines .
Mode of Action
The compound interacts with its targets through a process known as protection . The tert-butoxycarbonyl (BOC) group of the compound can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This results in the formation of BOC-protected amines .
Biochemical Pathways
The compound affects the biochemical pathway of amine synthesis . By acting as a protecting group, it prevents unwanted reactions involving the amine group during the synthesis of complex molecules . Once the synthesis is complete, the BOC group can be removed using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Pharmacokinetics
The compound’s solubility and stability can be influenced by factors such as temperature and ph .
Result of Action
The result of the compound’s action is the successful synthesis of complex molecules with amine groups . By protecting the amine group during synthesis, the compound allows for more precise control over the reactions, leading to higher yields and fewer unwanted byproducts .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the process of adding the BOC group to amines requires specific conditions, such as the presence of a base and an aqueous environment . Additionally, the removal of the BOC group requires the presence of strong acids .
生化学分析
Biochemical Properties
1-Tert-butoxycarbonyl-5-methyl-piperazine-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the protection of amine groups during peptide synthesis. The compound interacts with enzymes such as proteases and peptidases, which recognize and cleave peptide bonds. By protecting the amine group, 1-Tert-butoxycarbonyl-5-methyl-piperazine-2-carboxylic acid prevents unwanted side reactions and ensures the selective formation of desired peptides . Additionally, it interacts with proteins and other biomolecules involved in peptide synthesis, facilitating the efficient production of peptides and proteins.
Cellular Effects
1-Tert-butoxycarbonyl-5-methyl-piperazine-2-carboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate cell function by affecting the activity of enzymes involved in signal transduction, such as kinases and phosphatases . It also impacts gene expression by interacting with transcription factors and regulatory proteins, leading to changes in the expression of specific genes. Furthermore, 1-Tert-butoxycarbonyl-5-methyl-piperazine-2-carboxylic acid can alter cellular metabolism by influencing the activity of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of 1-Tert-butoxycarbonyl-5-methyl-piperazine-2-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes and proteins, altering their activity and function . For example, it can inhibit the activity of proteases by binding to their active sites, preventing the cleavage of peptide bonds. Additionally, 1-Tert-butoxycarbonyl-5-methyl-piperazine-2-carboxylic acid can activate certain enzymes by inducing conformational changes that enhance their catalytic activity. These interactions ultimately lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Tert-butoxycarbonyl-5-methyl-piperazine-2-carboxylic acid can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is generally stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to 1-Tert-butoxycarbonyl-5-methyl-piperazine-2-carboxylic acid may result in alterations in cellular function, including changes in gene expression and metabolic activity. These effects can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 1-Tert-butoxycarbonyl-5-methyl-piperazine-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects may also be observed, where a specific dosage level is required to elicit a noticeable response. These dosage-dependent effects are crucial for determining the safe and effective use of 1-Tert-butoxycarbonyl-5-methyl-piperazine-2-carboxylic acid in research and therapeutic applications.
Metabolic Pathways
1-Tert-butoxycarbonyl-5-methyl-piperazine-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by enzymes such as esterases and amidases, which cleave the tert-butoxycarbonyl group and release the active piperazine derivative . This metabolic transformation can influence the overall activity and function of 1-Tert-butoxycarbonyl-5-methyl-piperazine-2-carboxylic acid in biological systems.
Transport and Distribution
Within cells and tissues, 1-Tert-butoxycarbonyl-5-methyl-piperazine-2-carboxylic acid is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . These interactions can affect the compound’s accumulation and distribution, influencing its overall activity and function. Additionally, the transport and distribution of 1-Tert-butoxycarbonyl-5-methyl-piperazine-2-carboxylic acid can be influenced by factors such as cellular membrane permeability and the presence of specific transporters.
Subcellular Localization
The subcellular localization of 1-Tert-butoxycarbonyl-5-methyl-piperazine-2-carboxylic acid plays a crucial role in its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and modification. The subcellular localization of 1-Tert-butoxycarbonyl-5-methyl-piperazine-2-carboxylic acid can influence its interactions with biomolecules and its overall impact on cellular processes.
特性
IUPAC Name |
5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-7-6-13(8(5-12-7)9(14)15)10(16)17-11(2,3)4/h7-8,12H,5-6H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGQAQZOVIVETE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1)C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


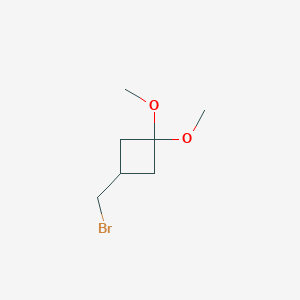
![Tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1377983.png)
![Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1377985.png)
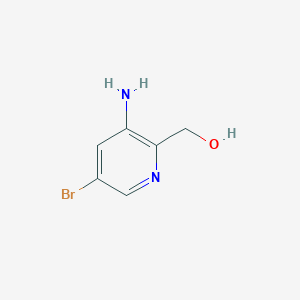
![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol (2R,3R)-2,3-dihydroxysuccinate](/img/structure/B1377987.png)
